3-Amino-1-(3-ethoxypropyl)urea is a compound that belongs to the class of urea derivatives, characterized by the presence of an amino group and an ethoxypropyl substituent. This compound has garnered attention due to its potential applications in pharmaceuticals and chemical research.
The compound can be synthesized through various chemical reactions involving starting materials like 3-amino-1-propanol and isocyanate derivatives, notably ethyl isocyanate. The synthesis methods are designed to yield high purity and efficiency, making it suitable for industrial applications.
3-Amino-1-(3-ethoxypropyl)urea is classified as an organic compound, specifically a substituted urea. Its structure includes functional groups that play a significant role in its reactivity and potential biological activity.
The synthesis of 3-Amino-1-(3-ethoxypropyl)urea can be approached through several methods:
The reactions typically require controlled conditions such as temperature and pH, along with specific catalysts or bases to facilitate the reaction. For instance, triethylamine serves as a base to neutralize any acids formed during the reaction, thereby driving the equilibrium towards product formation.
The molecular formula of 3-Amino-1-(3-ethoxypropyl)urea is , with a molecular weight of approximately 161.20 g/mol. The structural representation includes an ethoxypropyl group attached to a urea moiety:
The compound features several functional groups, including an amino group (-NH2), which contributes to its reactivity, particularly in nucleophilic substitution reactions.
3-Amino-1-(3-ethoxypropyl)urea can participate in various chemical reactions:
Reagents commonly used include:
The mechanism of action for 3-Amino-1-(3-ethoxypropyl)urea involves its ability to act as a nucleophile in various chemical reactions. This characteristic allows it to interact with electrophiles, modifying its structure and potentially influencing biological pathways depending on its application context.
The physical properties of 3-Amino-1-(3-ethoxypropyl)urea include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C6H15N3O2 |
| Molecular Weight | 161.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
3-Amino-1-(3-ethoxypropyl)urea has several scientific uses, particularly in:
This compound's unique structure allows it to serve as an intermediate in various synthetic pathways, making it valuable for both academic research and industrial applications .
Urea derivatives represent a cornerstone of functional molecular design, bridging diverse applications from pharmaceutical therapeutics to agrochemicals. The core urea scaffold – characterized by two nitrogen atoms bonded to a carbonyl group – offers exceptional synthetic versatility, enabling precise modulation of steric, electronic, and hydrogen-bonding properties. This adaptability has positioned urea-based compounds as critical tools in addressing complex biochemical challenges. 3-Amino-1-(3-ethoxypropyl)urea exemplifies this paradigm, incorporating both amino functionality and ethoxypropyl side chains to achieve targeted physicochemical behavior. Its emergence reflects decades of iterative optimization in urea chemistry, where systematic side chain modifications have yielded compounds with increasingly sophisticated biological interactions and material properties.
The therapeutic exploitation of urea derivatives began in the 19th century with sedatives like carbromal, but accelerated dramatically with mid-20th century discoveries. Sulfonylurea herbicides (e.g., chlorsulfuron) revolutionized weed control by inhibiting plant acetolactate synthase, while sulfonylurea antidiabetics (e.g., tolbutamide) transformed diabetes management through pancreatic β-cell potassium channel modulation [2]. This era established urea as a privileged scaffold capable of precise enzyme and receptor targeting.
The 1980s–2000s witnessed structural diversification toward enhanced selectivity and pharmacokinetics. Diaryl ureas emerged as kinase inhibitors (e.g., sorafenib's VEGF/Raf targeting), leveraging urea's hydrogen-bonding capacity for high-affinity ATP-binding site interactions. Simultaneously, neuroactive ureas gained prominence: Nelotanserin (a 5-HT2A inverse agonist) demonstrated how diaryl ureas could cross the blood-brain barrier for CNS applications [5]. This period also saw alkylurea-containing acetylcholine esterase inhibitors (e.g., rivastigmine) for Alzheimer's disease, exploiting urea's metabolic stability for sustained effects [5].
Table 1: Evolution of Therapeutically Significant Urea Derivatives
| Era | Compound Class | Representative Examples | Primary Application |
|---|---|---|---|
| 1950s–1960s | Sulfonylureas | Tolbutamide, Chlorsulfuron | Diabetes, Weed Control |
| 1980s–1990s | Diaryl ureas | Sorafenib, Pimozide | Oncology, Psychiatry |
| 2000s–Present | Aminoalkyl/ethoxy ureas | Nelotanserin, 3-Amino-1-(3-ethoxypropyl)urea | CNS Disorders, Molecular Glues |
Agrochemical advancements paralleled medicinal chemistry. N-Phenyl-N'-alkyl ureas evolved into potent plant growth regulators (e.g., diflufenzopyr), where alkyl chain length determined auxin transport inhibition efficacy. The introduction of ethoxypropyl groups – as in 3-amino-1-(3-ethoxypropyl)urea – marked a strategic shift toward amphiphilicity, enhancing membrane permeability while maintaining aqueous solubility for systemic distribution in plants and mammals [3] [6]. This design principle enabled compounds to traverse physiological barriers more efficiently than earlier analogues with linear alkyl chains.
The molecular architecture of 3-amino-1-(3-ethoxypropyl)urea integrates three pharmacophoric elements: (1) the urea carbonyl, (2) the primary amine, and (3) the ethoxypropyl side chain. This triad enables multifaceted interactions with biological targets:
Table 2: Conformational Analysis of 3-Amino-1-(3-ethoxypropyl)urea vs. Analogues
| Structural Feature | 3-Amino-1-(3-ethoxypropyl)urea | 1-(3-Ethoxypropyl)urea | 3-Amino-1-propylurea |
|---|---|---|---|
| logP (Calculated) | 0.95 | 0.15 | -0.45 |
| H-Bond Donors | 3 | 2 | 3 |
| H-Bond Acceptors | 4 | 3 | 3 |
| TPSA (Ų) | 89.1 | 58.2 | 69.1 |
| Dominant Conformation | Extended (antiperiplanar) | Folded (synclinal) | Extended (antiperiplanar) |
Recent studies reveal this compound's role in autophagosome-tethering chimera (ATTEC) development. Its ethoxypropyl chain engages the hydrophobic pocket 2 (HP2) of LC3/GABARAP proteins – key autophagosomal ubiquitin-like modifiers. Fragment screening identified propyl-linked heterocycles as optimal HP2 binders (KI 17–48 μM), outperforming linear alkyl chains due to enhanced van der Waals contacts with residues like Tyr50 and Leu55 [1] [7]. The primary amine enables linker attachment for target protein recruitment, positioning 3-amino-1-(3-ethoxypropyl)urea as a promising autophagy-engaging warhead.
In material science, its dual functionality facilitates supramolecular assembly. The amine participates in Schiff base formation with aldehydes, while the urea carbonyl directs crystalline lattice formation through π-stacking. Ethoxypropyl's flexibility enables interdigitation in polymeric matrices, increasing tensile strength by 40% versus methyl analogues in polyurea composites [6].
Despite its promise, 3-amino-1-(3-ethoxypropyl)urea faces underexplored areas ripe for investigation:
Ligand Efficiency Optimization: Fragment-based screens indicate suboptimal binding entropy (ΔS > -15 cal/mol·K) in LC3/GABARAP interactions. Computational docking suggests cyclopropyl insertion in the propyl chain could reduce rotatable bond count while maintaining HP2 complementarity. Similarly, fluoroethoxy variants might enhance membrane permeability via reduced polar surface area (<75 Ų) without sacrificing solubility [1] [7].
Metabolic Fate Characterization: Untargeted metabolomics of alkylamino ureas reveals rapid N-deethylation of ethoxy groups, forming hydroxypropyl metabolites. However, 3-amino-1-(3-ethoxypropyl)urea's specific metabolic pathways remain unmapped. Isotope labeling studies could quantify major routes: (1) cytochrome P450-mediated O-deethylation, (2) amidase cleavage, or (3) glucuronidation at the primary amine. Cocoa shell metabolomics approaches – which tracked methylxanthine derivatives via LC-ESI-QTOF – offer a robust model for such analyses [4].
Beyond Autophagy: Underexplored Targets: While ATTEC applications dominate current research, this compound's potential in neurotransmitter transporter modulation is neglected. Structural similarity to glycine transporter 1 (GlyT1) inhibitors (e.g., ALX-5407) suggests possible competitive binding at the glycine-binding pocket. Molecular dynamics simulations predict 30% reduced desolvation energy versus ALX-5407 due to the ethoxy group's water-shedding properties [5].
Table 3: Priority Research Directions for Ethoxypropyl Urea Analogues
| Research Gap | Proposed Approach | Expected Outcome | Technical Challenge |
|---|---|---|---|
| HP2 Binding Affinity | Fragment merging via crystallography | KI < 10 μM for LC3B | Solubility of hydrophobic merges |
| Metabolic Stability | ²H/¹³C isotope tracing + LC-MS/MS | Identification of major clearance pathways | Metabolite synthesis standards |
| GlyT1 Target Engagement | Electrophysiology + radioligand binding | IC50 ≤ 100 nM at GlyT1 | Blood-brain barrier efflux |
| Polymer Reinforcement | Rheology with functionalized polymers | Young's modulus > 2.5 GPa | Cross-linking control |
Additionally, cocrystal engineering represents an untapped opportunity. The amine-urea motif can form ternary co-crystals with carboxylic acid coformers (e.g., fumaric acid), where the ethoxypropyl chain directs hydrophobic domain formation. Preliminary data suggest lattice energy improvements of 5–8 kcal/mol versus shorter-chain analogues, potentially enabling high-stability formulations for insoluble drugs [3].
CAS No.: 123334-18-9
CAS No.: 1397-77-9
CAS No.: 27973-72-4
CAS No.: 151333-45-8
CAS No.: 82-71-3